N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a unique combination of a benzo[d][1,3]dioxole ring, a thiophene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Hydroxypropyl Group: The benzo[d][1,3]dioxole ring is then reacted with an appropriate alkylating agent to introduce the hydroxypropyl group.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling of the Two Rings: The benzo[d][1,3]dioxole and thiophene rings are coupled through a suitable linker, such as a halogenated acetamide, under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may lend itself to the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar compounds include those with benzo[d][1,3]dioxole or thiophene rings, such as:
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(furan-2-yl)acetamide: This compound has a furan ring instead of a thiophene ring.
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(pyridin-2-yl)acetamide: This compound has a pyridine ring instead of a thiophene ring.
The uniqueness of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c18-13(11-3-4-14-15(8-11)21-10-20-14)5-6-17-16(19)9-12-2-1-7-22-12/h1-4,7-8,13,18H,5-6,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLDLJNBZCLVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)CC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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